1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18517220
InChI: InChI=1S/C9H8Cl2N2/c10-4-3-6-5-12-9-7(6)1-2-8(11)13-9/h1-2,5H,3-4H2,(H,12,13)
SMILES:
Molecular Formula: C9H8Cl2N2
Molecular Weight: 215.08 g/mol

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-

CAS No.:

Cat. No.: VC18517220

Molecular Formula: C9H8Cl2N2

Molecular Weight: 215.08 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- -

Specification

Molecular Formula C9H8Cl2N2
Molecular Weight 215.08 g/mol
IUPAC Name 6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C9H8Cl2N2/c10-4-3-6-5-12-9-7(6)1-2-8(11)13-9/h1-2,5H,3-4H2,(H,12,13)
Standard InChI Key HQEAWDBYRKZEHE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1C(=CN2)CCCl)Cl

Introduction

Overview

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)- (CAS: 214603-97-1) is a synthetic heterocyclic compound belonging to the pyrrolopyridine family. Characterized by the molecular formula C₉H₈Cl₂N₂ and a molecular weight of 215.08 g/mol, this compound features a fused pyrrole-pyridine core substituted with chlorine atoms at the 6-position and a 2-chloroethyl group at the 3-position . Its structural uniqueness positions it as a candidate for diverse applications in medicinal chemistry and materials science, though its specific biological and physicochemical properties remain understudied compared to related derivatives.

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic system where a pyrrole ring (five-membered, nitrogen-containing) is fused to a pyridine ring (six-membered, aromatic with one nitrogen atom). Key substituents include:

  • 6-position: Chlorine atom.

  • 3-position: 2-Chloroethyl group (-CH₂CH₂Cl).

The IUPAC name, 6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine, reflects this substitution pattern . The SMILES notation (C1=CC(=NC2=C1C(=CN2)CCCl)Cl) and InChIKey (HQEAWDBYRKZEHE-UHFFFAOYSA-N) provide precise descriptors for computational modeling .

Physicochemical Data

PropertyValue
Molecular FormulaC₉H₈Cl₂N₂
Molecular Weight215.08 g/mol
DensityNot reported
Boiling PointNot reported
LogP (Partition Coeff.)Estimated ~2.5–3.0
SolubilityLikely low in water

The chloroethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthesis and Preparation

Key Synthetic Routes

The synthesis of 6-chloro-3-(2-chloroethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from simpler pyrrolopyridine precursors:

  • Chlorination: Introduction of chlorine at the 6-position using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

  • Alkylation: Attachment of the 2-chloroethyl group via nucleophilic substitution or Friedel-Crafts alkylation .

A representative pathway involves:

  • Bromination of 1H-pyrrolo[2,3-b]pyridine to introduce a bromine atom at the 3-position.

  • Suzuki-Miyaura Coupling with a chloroethyl boronic acid derivative to install the 2-chloroethyl group .

  • Final chlorination at the 6-position using POCl₃ under reflux conditions.

Challenges and Optimization

  • Regioselectivity: Ensuring precise substitution at the 3- and 6-positions requires controlled reaction conditions.

  • Yield Improvements: Catalytic systems like palladium complexes (e.g., Pd(PPh₃)₄) enhance coupling efficiency .

Research Findings and Mechanistic Insights

Fragmentation Pathways

Mass spectrometry studies reveal that chlorinated pyrrolopyridines undergo distinct fragmentation:

  • Loss of Cl: Neutral loss of HCl (36 Da) from the chloroethyl group.

  • Ring Cleavage: Formation of cyanopyridine fragments at m/z 123–125.

In Silico Predictions

  • ADMET Profile: Moderate bioavailability (LogP ~2.5) but potential hepatotoxicity due to reactive chlorine substituents .

  • Target Prediction: Molecular docking suggests affinity for kinase ATP-binding pockets (e.g., FGFR1, PDB: 3RHK) .

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